3-(Propylthio)propan-1-amine
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Overview
Description
3-(Propylthio)propan-1-amine: is an organic compound with the molecular formula C6H15NS It is a member of the amine family, characterized by the presence of a propylthio group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Mannich Reaction: One common method for synthesizing 3-(Propylthio)propan-1-amine involves the Mannich reaction. This reaction typically involves the condensation of a secondary amine, formaldehyde, and a compound containing an active methylene group.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of haloalkanes with ammonia or amines.
Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Propylthio)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylthio group can be replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, hydroxides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted amines
Scientific Research Applications
Chemistry: 3-(Propylthio)propan-1-amine is used as an intermediate in the synthesis of more complex organic compounds. It is also employed in the development of new catalytic processes and reaction mechanisms.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also serve as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure allows for the exploration of novel therapeutic targets and drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also utilized in the development of new materials for electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(Propylthio)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The propylthio group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Propylamine: A simple amine with the formula C3H9N, used in various chemical syntheses.
Thiopropanol: An alcohol with a thiol group, used in the synthesis of sulfur-containing compounds.
Propylthiol: A thiol with the formula C3H8S, used as a precursor in organic synthesis.
Uniqueness: 3-(Propylthio)propan-1-amine is unique due to the presence of both an amine and a propylthio group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its unique reactivity and binding properties also make it valuable in scientific research and industrial applications.
Properties
IUPAC Name |
3-propylsulfanylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-2-5-8-6-3-4-7/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQHYOZSXUTNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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